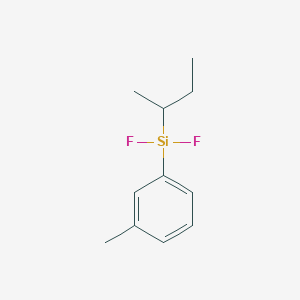
(Butan-2-yl)(difluoro)(3-methylphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is a chemical compound with the molecular formula C11H16F2Si It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)(difluoro)(3-methylphenyl)silane typically involves the reaction of 3-methylphenylsilane with butan-2-yl and difluoro reagents under controlled conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond in the presence of a catalyst, often a platinum-based catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(Butan-2-yl)(difluoro)(3-methylphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The difluoro and butan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted organosilicon compounds.
Aplicaciones Científicas De Investigación
(Butan-2-yl)(difluoro)(3-methylphenyl)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in modifying biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Butan-2-yl)(difluoro)(3-methylphenyl)silane involves its interaction with various molecular targets. In catalysis, the silicon atom can coordinate with metal catalysts, facilitating the formation of new chemical bonds. In biological systems, the compound can interact with proteins and enzymes, potentially modifying their activity.
Comparación Con Compuestos Similares
Similar Compounds
- (Butan-2-yl)(difluoro)(phenyl)silane
- (Butan-2-yl)(difluoro)(4-methylphenyl)silane
- (Butan-2-yl)(difluoro)(2-methylphenyl)silane
Uniqueness
(Butan-2-yl)(difluoro)(3-methylphenyl)silane is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can result in distinct chemical and physical properties compared to its isomers.
Propiedades
Número CAS |
918447-00-4 |
|---|---|
Fórmula molecular |
C11H16F2Si |
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
butan-2-yl-difluoro-(3-methylphenyl)silane |
InChI |
InChI=1S/C11H16F2Si/c1-4-10(3)14(12,13)11-7-5-6-9(2)8-11/h5-8,10H,4H2,1-3H3 |
Clave InChI |
HEAZGGSZYUDBSX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)[Si](C1=CC=CC(=C1)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Aminoethyl)amino]ethane-1,2-diol](/img/structure/B14181865.png)
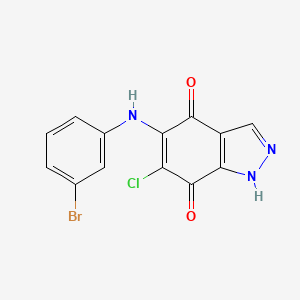
![N,N-dimethyl-4-[(3,4,5-trimethoxyphenyl)methyl]aniline](/img/structure/B14181878.png)

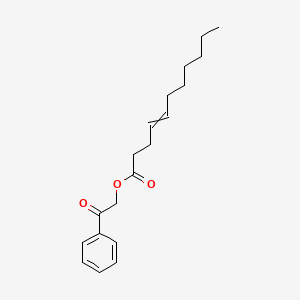
![Benzene, 1,1'-[3-(phenylethenylidene)-1,5-pentanediyl]bis-](/img/structure/B14181885.png)
![3-Methoxy-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14181897.png)
![(NE)-N-[2-(3-aminopropylimino)-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14181907.png)

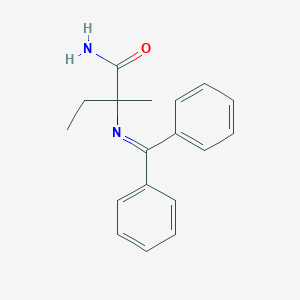
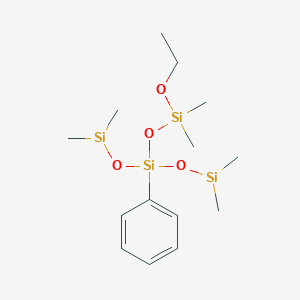
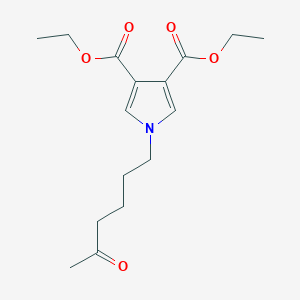

![N-{[6-(3-Methoxyphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14181935.png)
